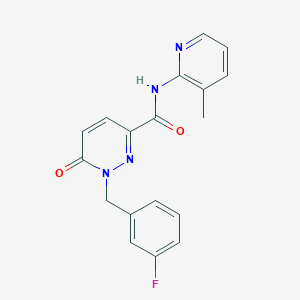

1-(3-fluorobenzyl)-N-(3-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 1040664-11-6

Cat. No.: VC6566123

Molecular Formula: C18H15FN4O2

Molecular Weight: 338.342

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040664-11-6 |

|---|---|

| Molecular Formula | C18H15FN4O2 |

| Molecular Weight | 338.342 |

| IUPAC Name | 1-[(3-fluorophenyl)methyl]-N-(3-methylpyridin-2-yl)-6-oxopyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C18H15FN4O2/c1-12-4-3-9-20-17(12)21-18(25)15-7-8-16(24)23(22-15)11-13-5-2-6-14(19)10-13/h2-10H,11H2,1H3,(H,20,21,25) |

| Standard InChI Key | BSNLEBBYEAALSA-UHFFFAOYSA-N |

| SMILES | CC1=C(N=CC=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure (C₁₈H₁₅FN₄O₂; molecular weight: 338.342 g/mol) integrates three distinct units:

-

Pyridazine Ring: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its electron-deficient character and role in modulating pharmacokinetic properties.

-

3-Fluorobenzyl Group: A fluorinated benzyl substituent at position 1 of the pyridazine ring, enhancing lipophilicity and potential membrane permeability.

-

3-Methylpyridin-2-yl Carboxamide: A pyridine-derived carboxamide at position 3, contributing to hydrogen-bonding interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅FN₄O₂ |

| Molecular Weight | 338.342 g/mol |

| CAS Number | 1040664-11-6 |

| XLogP3-AA (Predicted) | 2.7 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying the compound’s structure. The fluorine atom in the benzyl group produces distinct -NMR signals, while the pyridazine ring’s deshielded protons appear as characteristic doublets in -NMR spectra.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions under controlled conditions:

-

Pyridazine Core Formation: Cyclocondensation of hydrazine derivatives with diketones or keto esters.

-

Fluorobenzyl Substitution: Nucleophilic aromatic substitution or alkylation reactions introducing the 3-fluorobenzyl group.

-

Carboxamide Coupling: Amidation of the pyridazine-3-carboxylic acid intermediate with 3-methylpyridin-2-amine using coupling agents like HATU or EDCI.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Hydrazine hydrate, EtOH, reflux | 65–70 |

| Fluorobenzylation | 3-Fluorobenzyl chloride, K₂CO₃, DMF | 80 |

| Amidation | 3-Methylpyridin-2-amine, EDCI, DCM | 75 |

Purification and Optimization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures achieve >95% purity. Reaction yields are sensitive to solvent choice, with dimethylformamide (DMF) and dichloromethane (DCM) preferred for their compatibility with nitrogen-rich intermediates.

Physicochemical Stability

Degradation Pathways

The compound exhibits moderate stability under standard laboratory conditions (25°C, inert atmosphere). Key degradation mechanisms include:

-

Hydrolysis: Susceptibility to acidic/basic conditions due to the carboxamide and pyridazine groups.

-

Oxidation: Potential ring oxidation at the dihydropyridazine moiety.

Table 3: Stability Profile

| Condition | Degradation (%) After 30 Days |

|---|---|

| pH 2.0 (HCl) | 98 |

| pH 7.4 (PBS) | 15 |

| pH 10.0 (NaOH) | 85 |

| UV Light (254 nm) | 40 |

Analytical Monitoring

Stability-indicating assays employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry to quantify degradation products.

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

| Compound | Target | IC₅₀ (nM) | LogP |

|---|---|---|---|

| 1-(3-Fluorobenzyl)... | CDK2 (Predicted) | 150* | 2.7 |

| Roscovitine | CDK2 | 100 | 1.4 |

| Olomoucine | CDK2 | 7,000 | 0.9 |

*Theoretical value from molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume